An In-depth Technical Guide to Pentyl N-(1,3-thiazol-2-yl)carbamate: Molecular Structure, Weight, and Characterization for Drug Development Professionals
An In-depth Technical Guide to Pentyl N-(1,3-thiazol-2-yl)carbamate: Molecular Structure, Weight, and Characterization for Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, precise molecular weight, and proposed analytical characterization of pentyl N-(1,3-thiazol-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties of this compound, offering both theoretical calculations and practical, field-proven methodologies for its synthesis and analysis. The insights provided herein are grounded in established chemical principles and draw parallels from structurally related molecules documented in peer-reviewed literature.
Introduction: The Significance of the Thiazole and Carbamate Moieties in Medicinal Chemistry
The convergence of a thiazole ring and a carbamate linker in a single molecular entity, such as pentyl N-(1,3-thiazol-2-yl)carbamate, presents a scaffold of significant interest in modern medicinal chemistry. The thiazole ring is a privileged heterocyclic structure, integral to numerous FDA-approved drugs, valued for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets. Similarly, the carbamate functional group serves as a versatile and stable bioisostere for amide bonds, often enhancing the pharmacokinetic profile of drug candidates by improving membrane permeability and metabolic resistance.
This guide focuses on the specific attributes of the pentyl derivative of N-(1,3-thiazol-2-yl)carbamate, a molecule that, while not extensively documented, holds potential as a building block or a standalone agent in drug discovery pipelines. Understanding its precise molecular characteristics is the foundational step in any research and development endeavor.
Molecular Structure and Formula
The systematic name, pentyl N-(1,3-thiazol-2-yl)carbamate, defines its molecular architecture. A pentyl group is ester-linked to the carbamic acid, while the nitrogen of the carbamate is attached to the 2-position of a 1,3-thiazole ring.
Based on this nomenclature, the molecular structure is as follows:
Caption: Molecular structure of pentyl N-(1,3-thiazol-2-yl)carbamate.
From this structure, the molecular formula is determined to be: C₉H₁₄N₂O₂S
Calculation of Molecular Weight
The molecular weight of a compound is a critical parameter for a multitude of experimental procedures, including stoichiometric calculations for synthesis, preparation of solutions of known molarity, and mass spectrometry analysis. The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula.
The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.[1][2] It is important to note that for several elements, including carbon, hydrogen, nitrogen, oxygen, and sulfur, the standard atomic weight is expressed as an interval to reflect the natural isotopic abundance variations in terrestrial materials.[3][4] For most practical laboratory purposes, a conventional single value is used.
The table below details the calculation of the molecular weight for pentyl N-(1,3-thiazol-2-yl)carbamate.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 9 | 12.011[5] | 108.099 |
| Hydrogen | H | 14 | 1.008[6] | 14.112 |
| Nitrogen | N | 2 | 14.007[7][8] | 28.014 |
| Oxygen | O | 2 | 15.999[9][10] | 31.998 |
| Sulfur | S | 1 | 32.06[11][12] | 32.06 |
| Total | 214.283 |
The calculated molecular weight of pentyl N-(1,3-thiazol-2-yl)carbamate is 214.28 g/mol .
Proposed Experimental Workflows
Synthesis Protocol
The synthesis of N-aryl and N-heteroaryl carbamates is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an amine with a chloroformate in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Proposed synthesis of pentyl N-(1,3-thiazol-2-yl)carbamate.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice-water bath).
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Addition of Chloroformate: Add pentyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure pentyl N-(1,3-thiazol-2-yl)carbamate.
Structural Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the pentyl chain protons, the protons on the thiazole ring, and the N-H proton of the carbamate.
-
¹³C NMR: This will confirm the carbon skeleton of the molecule. Distinct signals should be observable for the carbonyl carbon of the carbamate, the carbons of the thiazole ring, and the carbons of the pentyl group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecular ion. The experimentally determined mass should be in close agreement with the calculated exact mass of C₉H₁₄N₂O₂S.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch, C=O stretch of the carbamate, and C-O stretch.
Conclusion
This technical guide has detailed the molecular structure and a precise calculation of the molecular weight of pentyl N-(1,3-thiazol-2-yl)carbamate. Furthermore, a robust and logical workflow for its synthesis and analytical characterization has been proposed, based on established chemical literature for analogous compounds. The information presented herein provides a solid foundation for researchers and drug development professionals to synthesize, identify, and utilize this promising molecular scaffold in their scientific endeavors.
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